molecular formula C10H10FIO B14333593 1-(4-Fluoro-2-iodophenyl)butan-1-one CAS No. 111790-35-3

1-(4-Fluoro-2-iodophenyl)butan-1-one

Katalognummer: B14333593
CAS-Nummer: 111790-35-3
Molekulargewicht: 292.09 g/mol
InChI-Schlüssel: GDRPJAABIUZJMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Fluoro-2-iodophenyl)butan-1-one is an organic compound with the molecular formula C10H10FIO It is a derivative of butanone, featuring a fluorine and iodine substituent on the phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-(4-Fluoro-2-iodophenyl)butan-1-one can be synthesized through several synthetic routes. One common method involves the halogenation of 4-fluorophenylbutanone. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluoro-2-iodophenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenylbutanones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(4-Fluoro-2-iodophenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Fluoro-2-iodophenyl)butan-1-one involves its interaction with specific molecular targets. The fluorine and iodine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Fluorophenyl)butan-1-one: Lacks the iodine substituent, which can affect its reactivity and applications.

    1-(4-Iodophenyl)butan-1-one:

    4-Fluorobutyrophenone: A related compound with different substituents on the phenyl ring.

Uniqueness

1-(4-Fluoro-2-iodophenyl)butan-1-one is unique due to the presence of both fluorine and iodine substituents, which confer distinct chemical properties and reactivity. This dual substitution can enhance its utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.

Eigenschaften

CAS-Nummer

111790-35-3

Molekularformel

C10H10FIO

Molekulargewicht

292.09 g/mol

IUPAC-Name

1-(4-fluoro-2-iodophenyl)butan-1-one

InChI

InChI=1S/C10H10FIO/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3

InChI-Schlüssel

GDRPJAABIUZJMA-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=O)C1=C(C=C(C=C1)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.